Methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
Methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidine (DHPM) derivative synthesized via Biginelli-like multicomponent reactions. DHPMs are pharmacologically significant due to their diverse biological activities, including antitumor, antiviral, and antioxidant properties. This compound features a methyl ester, 3-acetyl and 6-methyl substituents, a 3,4-dimethoxyphenyl group at C-4, and a thioxo moiety at C-2. Below, it is compared with structurally similar compounds to highlight variations in synthesis, substituent effects, and bioactivity.
Properties
CAS No. |
330567-79-8 |
|---|---|
Molecular Formula |
C17H20N2O5S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O5S/c1-9-14(16(21)24-5)15(19(10(2)20)17(25)18-9)11-6-7-12(22-3)13(8-11)23-4/h6-8,15H,1-5H3,(H,18,25) |
InChI Key |
HHERILGCPRNSMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N(C(=S)N1)C(=O)C)C2=CC(=C(C=C2)OC)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysis
The reaction is catalyzed by ammonium chloride (NH₄Cl) under solvent-free conditions at 100°C for 4 hours. This method aligns with protocols for analogous dihydropyrimidin-2(1H)-thiones, yielding the unacetylated intermediate methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (Figure 1).
Table 1: Optimization of Biginelli Reaction Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | NH₄Cl (1.87 mmol) | |
| Temperature | 100°C | |
| Reaction Time | 4 hours | |
| Yield | 85–90% (after recrystallization) | |
| Characterization | ¹H NMR, FT-IR (C=O at 1664 cm⁻¹) |
The intermediate’s structure is confirmed via ¹H NMR (DMSO-d₆, 300 MHz), showing signals for the methoxy groups (δ 3.69–3.82), aromatic protons (δ 6.73–6.89), and the tetrahydro pyrimidine backbone (δ 5.11–5.57).
Post-Synthetic N-Acetylation
The acetyl group at position 3 is introduced via N-acetylation of the secondary amine in the dihydropyrimidinone intermediate.
Acetylation Protocol
-
Reagents : Acetic anhydride (2.5 equiv) in anhydrous dichloromethane.
-
Base : Triethylamine (3.0 equiv) to scavenge HCl.
-
Conditions : Stirring at 25°C for 12 hours under nitrogen atmosphere[general method].
Table 2: Acetylation Reaction Metrics
| Parameter | Value/Detail |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Workup | Extraction, silica gel chromatography |
| Yield | 75–80% |
Structural Validation
Post-acetylation, the product is characterized by:
-
¹H NMR : Downfield shift of the N–H proton (δ 9.14 → disappearance) and emergence of acetyl protons (δ 2.10–2.31).
| Catalyst | Yield (%) | Time (min) | Substrate Scope | Source |
|---|---|---|---|---|
| NH₄Cl | 85–90 | 240 | Aryl aldehydes, thiourea | |
| Cu(II)NDs@CFG | 89–94 | 10–15 | Diverse aldehydes |
Mechanistic Insights
Biginelli Cyclocondensation
The reaction proceeds via:
Acetylation Mechanism
The secondary amine undergoes nucleophilic acyl substitution with acetic anhydride, facilitated by base-mediated deprotonation.
Challenges and Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for nitration. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide would yield sulfoxides or sulfones, while nitration with nitric acid would introduce nitro groups onto the aromatic ring.
Scientific Research Applications
Methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are explored for their pharmacological effects, including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of Methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or antineoplastic activities .
Comparison with Similar Compounds
Antitumor and Enzyme Inhibition
- Dual EGFR/VEGFR Inhibition : Isopropyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-DHPM () showed cytotoxic effects, likely due to the 3,4-dimethoxyphenyl group enhancing interactions with kinase domains.
- Thymidine Phosphorylase (TP) Inhibition : Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-DHPM () demonstrated TP inhibition (IC₅₀ = 0.6 µM), but the thioxo group in the target compound may improve potency due to stronger binding.
Antioxidant Activity
Antiviral Activity
- HAV Inhibition : Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-DHPM () showed anti-hepatitis A virus activity, suggesting methoxy positioning influences antiviral mechanisms.
Physicochemical Properties
- Molecular Weight : The target compound (C₁₈H₂₂N₂O₅S, MW = 378.44 g/mol) is heavier than analogs like (296.77 g/mol) due to additional methoxy and acetyl groups.
Biological Activity
Methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound belonging to the tetrahydropyrimidine class. This compound exhibits significant biological activities due to its unique structural features, including a pyrimidine ring and various substituents that enhance its reactivity and interaction with biological systems.
Structural Characteristics
The molecular formula of this compound is , and it has a molecular weight of approximately 394.44 g/mol. The presence of both basic nitrogen and electrophilic carbon centers in its structure allows for diverse chemical reactivity, making it an interesting candidate for various synthetic and biological applications .
Biological Activities
Research indicates that compounds similar to methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidinecarboxylate exhibit a range of biological activities. Here are some notable findings:
1. Anticancer Activity:
Studies have shown that derivatives of tetrahydropyrimidines can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated effectiveness against glioma cell lines by activating apoptotic pathways .
2. Antimicrobial Properties:
Compounds within this structural class have been reported to possess antimicrobial activity. For example, ethyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown significant antibacterial effects.
3. Antifungal Effects:
Certain derivatives have also exhibited antifungal properties, indicating their potential use in treating fungal infections.
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of tetrahydropyrimidine derivatives, methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidinecarboxylate was tested against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
A series of tests conducted on structurally related compounds revealed that methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidinecarboxylate exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess the effectiveness of the compound.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Similar thioxo group; different alkyl substitution | Antimicrobial |
| Methyl 4-(dimethoxyphenyl)-6-methyl-2-thioxo-pyrimidine | Lacks acetyl group; retains methoxy substitution | Anticancer |
| Methyl 5-(benzyloxy)-6-methyl-2-thioxo-pyrimidine | Different aryl substitution; similar core structure | Antifungal |
This comparative analysis highlights how variations in substituents influence the biological activity and chemical properties of these compounds.
Q & A
Q. Table 1: Comparative synthesis parameters
| Parameter | (DMSO) | (Acetic Acid) |
|---|---|---|
| Yield (%) | ~65 | ~78 |
| Purity (HPLC) | 90% | 95% |
| Side products | <5% | <2% |
What spectroscopic and crystallographic techniques are critical for structural validation?
Q. Basic
- X-ray crystallography : Resolves conformation (flattened boat vs. chair) and hydrogen-bonding networks (e.g., N–H⋯O/S interactions) .
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., 3,4-dimethoxyphenyl protons at δ 6.8–7.2 ppm, acetyl methyl at δ 2.3 ppm).
- IR : Thioxo (C=S) stretch at ~1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
How does the conformational flexibility of the tetrahydropyrimidine ring impact reactivity?
Advanced
Crystal structures (e.g., monoclinic P21/c space group) reveal a flattened boat conformation, which:
- Stabilizes intermolecular hydrogen bonds (N–H⋯S), influencing solid-state packing .
- Affects nucleophilic attack sites: The thioxo group at C2 enhances electrophilicity at C4/C6, enabling functionalization (e.g., alkylation) .
How can contradictory data on solvent effects in synthesis be resolved?
Advanced
Contradictions arise from competing solubility vs. stability requirements:
- Polar solvents (DMSO) : Increase reaction rate but may degrade acetyl groups. Mitigate via shorter reaction times .
- Non-polar solvents (DCM) : Require phase-transfer catalysts for thiourea solubility. Validate via kinetic studies (e.g., monitoring by TLC/HPLC) .
What role do substituents (3,4-dimethoxyphenyl, thioxo) play in stability and bioactivity?
Q. Basic
- 3,4-Dimethoxyphenyl : Enhances lipophilicity (logP ~2.8) and π-π stacking with biological targets (e.g., kinase active sites) .
- Thioxo group : Increases hydrogen-bond acceptor capacity, improving binding to cysteine residues in enzymes .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Analog synthesis : Replace 3,4-dimethoxyphenyl with halogenated or nitro-substituted aryl groups to assess electronic effects .
- Biological assays : Test against kinase panels (e.g., EGFR, VEGFR) using ATP-binding site competition assays .
- Computational modeling : Dock the compound into protein active sites (e.g., PDB: 1M17) to predict binding modes and guide synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
